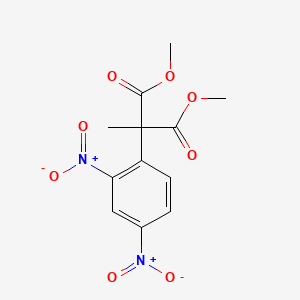

2-(2,4-ジニトロフェニル)-2-メチルマロン酸ジメチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate is an organic compound that belongs to the class of dinitrophenyl derivatives. This compound is characterized by the presence of two methyl groups and a dinitrophenyl group attached to a malonate ester. It is known for its applications in various chemical reactions and research fields due to its unique structural properties.

科学的研究の応用

Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate has several applications in scientific research:

作用機序

Target of Action

The primary target of Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate is the mitochondria in cells . More specifically, it interacts with the oxidative phosphorylation pathway .

Mode of Action

Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate acts as an uncoupling agent in the oxidative phosphorylation process . It disrupts the proton gradient across the mitochondrial membrane, leading to a rapid consumption of ATP . This results in the release of energy as heat .

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway . By uncoupling this pathway, it prevents the synthesis of ATP from ADP, disrupting the energy production in cells . The downstream effects include increased metabolic rate and heat production .

Pharmacokinetics

Related compounds like 2,4-dinitrophenol exhibit significantnonlinear pharmacokinetics . . These properties could impact the bioavailability of Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate.

Result of Action

The action of Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate leads to a rapid loss of ATP in cells . This can cause uncontrolled hyperthermia —up to 44 °C (111 °F)—and death in case of overdose . It also leads to an increase in the basal metabolic rate .

生化学分析

Biochemical Properties

Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate is structurally related to 2,4-Dinitrophenol , a compound known for its role in biochemical reactions .

Cellular Effects

Based on its structural similarity to 2,4-Dinitrophenol , it might influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate is not well-defined. It’s hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It’s important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It’s crucial to consider any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It’s likely that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

It’s possible that it interacts with various transporters or binding proteins and may influence its localization or accumulation .

Subcellular Localization

It’s possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate typically involves the reaction of 2,4-dinitrophenylhydrazine with dimethyl 2-methylmalonate. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves the formation of a hydrazone intermediate, which then undergoes further reaction to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

化学反応の分析

Types of Reactions

Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate undergoes various chemical reactions, including:

Nucleophilic Addition-Elimination Reactions: This compound reacts with nucleophiles to form addition products, which can then eliminate a small molecule such as water.

Reduction Reactions: The nitro groups in the dinitrophenyl moiety can be reduced to amino groups under appropriate conditions.

Substitution Reactions: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Nucleophilic Addition-Elimination: Common reagents include hydrazine and other nucleophiles, with reactions typically carried out in methanol or ethanol.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Various halogenating agents and bases can be employed depending on the desired substitution.

Major Products

Hydrazones: Formed from nucleophilic addition of hydrazine.

Amines: Resulting from the reduction of nitro groups.

Substituted Malonates: Products of substitution reactions.

類似化合物との比較

Similar Compounds

2,4-Dinitrophenylhydrazine: A closely related compound used in similar nucleophilic addition reactions.

Dimethyl Malonate: Shares the malonate ester structure but lacks the dinitrophenyl group, making it less reactive.

2,4-Dinitrophenol: Another dinitrophenyl derivative with different applications, particularly in biochemistry and toxicology.

Uniqueness

Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate is unique due to the combination of the dinitrophenyl group and the malonate ester. This combination imparts distinct reactivity and makes it suitable for a wide range of applications in synthetic chemistry and biochemical research .

特性

IUPAC Name |

dimethyl 2-(2,4-dinitrophenyl)-2-methylpropanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O8/c1-12(10(15)21-2,11(16)22-3)8-5-4-7(13(17)18)6-9(8)14(19)20/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJYBPLNWGEKFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])(C(=O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2401780.png)

![3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one](/img/structure/B2401783.png)

![(Z)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2401785.png)

![2-(4-chlorophenyl)-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2401791.png)

![N-(3-methoxyphenyl)-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2401792.png)

![8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2401795.png)

![N-(2,3-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2401799.png)

![4-{3-[(Oxolan-3-yl)methoxy]azetidine-1-carbonyl}benzonitrile](/img/structure/B2401800.png)